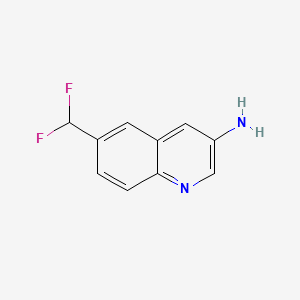
6-(Difluoromethyl)quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)quinolin-3-amine is a chemical compound that features a quinoline ring substituted with a difluoromethyl group at the 6-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)quinolin-3-amine typically involves the reaction of 3-(difluoromethyl)aniline with 6-bromo-4-chloroquinoline. The reaction is carried out in ethanol under reflux conditions for approximately 18 hours. After the reaction, the mixture is purified to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)quinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
6-(Difluoromethyl)quinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound can be used to study the biological activity of quinoline derivatives.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)quinolin-3-amine involves its interaction with specific molecular targets, such as kinases. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The quinoline ring system allows for interactions with the active site of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Quinolin-3-amine derivatives
Uniqueness
6-(Difluoromethyl)quinolin-3-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance metabolic stability, improve binding affinity, and increase the compound’s overall efficacy in biological systems .
Biological Activity
6-(Difluoromethyl)quinolin-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor and its applications in antibacterial and antitumor research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2N2 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H8F2N2/c11-10(12)6-1-2-9-7(3-6)4-8(13)5-14-9/h1-5,10H,13H2 |
| InChI Key | QDLYERQPPWAVAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1C(F)F)N |
The primary mechanism of action for this compound involves its interaction with specific molecular targets such as kinases. The difluoromethyl group enhances the compound's binding affinity and selectivity for these targets, allowing it to inhibit enzymatic activity effectively.
Antibacterial Activity
Research has demonstrated that quinoline derivatives exhibit potent antibacterial properties. In particular, this compound shows significant activity against Clostridium difficile (C. difficile), with studies indicating a minimum inhibitory concentration (MIC) as low as 1.0 μg/mL. This activity is comparable to established antibiotics like Vancomycin .
Case Study: Efficacy Against C. difficile
In a controlled study involving mice, groups treated with 50 mg/kg of the compound showed a 20% increase in survival rates and a significant reduction in diarrhea compared to control groups. The treatment led to an over 80% decrease in C. difficile levels in fecal samples after five days .
Antitumor Activity
The compound has also been explored for its antitumor properties. It is part of ongoing research aimed at developing new cancer therapies targeting specific pathways involved in tumor growth and proliferation. The binding affinity of this compound to various kinases suggests potential applications as a novel anticancer agent .
Comparative Analysis with Other Quinoline Derivatives
A comparative study highlighted that modifications at the 6-position of the quinoline core can significantly alter biological activity. For instance, certain derivatives exhibited MIC values ranging from 1–10 µM against Mycobacterium tuberculosis, indicating that structural variations can lead to enhanced antibacterial properties .
Summary of Biological Activities
Properties
Molecular Formula |
C10H8F2N2 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
6-(difluoromethyl)quinolin-3-amine |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)6-1-2-9-7(3-6)4-8(13)5-14-9/h1-5,10H,13H2 |
InChI Key |
QDLYERQPPWAVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















